- Pyrazolo-fused quinoline analogs: synthesis of 1H-pyrazolo[3,4-b]quinolines and 3-amino-1H-pyrazolo[3,4-b]quinolines from 3-formyl- and 3-cyano-2-chloroquinolines, Indian Journal of Chemistry, 2006, (1), 292-296
Cas no 95104-21-5 (2-Chloroquinoline-3-carbonitrile)
2-Chloroquinoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloroquinoline-3-carbonitrile
- 2-CHLORO-3-CYANOQUINOLINE
- 3-Quinolinecarbonitrile,2-chloro-
- 3-Quinolinecarbonitrile, 2-chloro-
- UGTRDMPALMEDBU-UHFFFAOYSA-N
- 6340AC
- AB45106
- 2-CHLORO-3-QUINOLINECARBONITRILE
- AB0072093
- T6839
- 2-Chloro-3-quinolinecarbonitrile (ACI)
- CS-0070162
- F2167-1300
- AKOS004121260
- VDA10421
- SY107077
- TS-02661
- MFCD08437566
- SCHEMBL1514476
- DB-081666
- DTXSID70468653
- 2-Chloroquinoline-3-carbonitrile, 97%
- EN300-60236
- Z57164770
- 95104-21-5
-
- MDL: MFCD08437566
- Inchi: 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H
- InChI Key: UGTRDMPALMEDBU-UHFFFAOYSA-N
- SMILES: N#CC1C(Cl)=NC2C(=CC=CC=2)C=1
Computed Properties
- Exact Mass: 188.01400
- Monoisotopic Mass: 188.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7
- XLogP3: 2.9
Experimental Properties
- Density: 1.36
- Melting Point: 164-168 °C
- Boiling Point: 360.4°C at 760 mmHg
- Flash Point: 171.8°C
- Refractive Index: 1.667
- PSA: 36.68000
- LogP: 2.75988
2-Chloroquinoline-3-carbonitrile Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H318
- Warning Statement: P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: S26
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C(BD72725)
- Risk Phrases:R22; R41
2-Chloroquinoline-3-carbonitrile Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloroquinoline-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 687790-250MG |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 97% | 250MG |
¥1432.94 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 687790-1G |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 97% | 1G |
¥3062.21 | 2022-02-24 | |
| TRC | C385125-50mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385125-100mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C385125-500mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 500mg |
$ 275.00 | 2022-06-06 | ||
| Alichem | A189004213-5g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 5g |
$737.00 | 2023-08-31 | |
| Alichem | A189004213-10g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 10g |
$1015.05 | 2023-08-31 | |
| Alichem | A189004213-25g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 25g |
$1704.48 | 2023-08-31 | |
| Chemenu | CM144110-5g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 97% | 5g |
$502 | 2021-08-05 | |
| Chemenu | CM144110-10g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 97% | 10g |
$803 | 2021-08-05 |
2-Chloroquinoline-3-carbonitrile Production Method
Production Method 1
Production Method 2
- Novel route for synthesis of camptothecin analogue, India, , ,
Production Method 3
1.2 Reagents: Diethyl ether
- Visible-light-driven catalytic oxidation of aldehydes and alcohols to nitriles by 4-acetamido-TEMPO using ammonium carbamate as a nitrogen source, Organic & Biomolecular Chemistry, 2019, 17(41), 9182-9186
Production Method 4
- Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives, Archiv der Pharmazie (Weinheim, 2001, 334(4), 117-120
Production Method 5
1.2 Reagents: Hydroxylamine
- The Vilsmeier reaction of non-aromatic compounds, Organic Reactions (Hoboken, 2000, 56,
Production Method 6
- Synthesis of 2-aryl-1,2,3,4-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4-ones, Indian Journal of Chemistry, 1994, (4), 375-9
Production Method 7
1.2 Reagents: Ethyl acetate
- Combining Oxoammonium Cation Mediated Oxidation and Photoredox Catalysis for the Conversion of Aldehydes into Nitriles, Synlett, 2018, 29(16), 2185-2190
Production Method 8
- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles, Journal of Chemical Research, 2000, (1), 30-31
Production Method 9
1.2 Reagents: Hydroxyamine hydrochloride
- Synthesis and antimicrobial activity of some new quinoline and 1H-pyrazolo[3,4-b]quinoline derivatives, Bulletin of Pharmaceutical Sciences, 2004, 27(2), 237-245
Production Method 10
- Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitriles, Synlett, 2009, (20), 3378-3382
Production Method 11
- Preparation of nitriles from aldehydes using ammonium persulfate by means of a nitroxide-catalysed oxidative functionalisation reaction, Organic & Biomolecular Chemistry, 2022, 20(3), 667-671
Production Method 12
1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities, Indian Journal of Chemistry, 2005, (9), 1868-1875
Production Method 13
- Synthesis of novel pyrazoloquinolines, Indian Journal of Heterocyclic Chemistry, 2012, 21(3), 237-244
Production Method 14
- Dyeing performance of heterocyclic monoazo dyes based on 3-amino-1H-pyrazolon[3,4-b]quinoline derivatives on various fibers, Archives of Applied Science Research, 2011, 3(4), 359-365
Production Method 15
- Study on antibacterial activity for multidrug resistance stain by using phenyl pyrazolones substituted 3-amino 1H-pyrazolon (3,4-b) quinoline derivative in vitro condition, International Journal of PharmTech Research, 2011, 3(1), 540-548
Production Method 16
1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C
- IND-2, a pyrimido[1'',2'':1,5]pyrazolo[3,4-b]quinoline derivative, circumvents multi-drug resistance and causes apoptosis in colon cancer cells, Bioorganic & Medicinal Chemistry, 2015, 23(3), 602-611
Production Method 17
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
- A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water. Synthesis of 2-chloro-3-cyanoquinolines, Indian Journal of Chemistry, 2009, (1), 152-154
Production Method 18
- Preparation of cyanoquinoline derivatives useful as IDO1 inhibitors, China, , ,
Production Method 19
1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
- Ru(III)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sources, Chinese Chemical Letters, 2022, 33(8), 4064-4068
Production Method 20
- Zirconia-Cu(I) stabilized copper oxide mesoporous nano-catalyst: Synthesis and DNA reactivity of 1,2,4-oxadiazole-quinolinepeptidomimetics-based metal(II) complexes, Nucleosides, 2020, 39(4), 630-647
2-Chloroquinoline-3-carbonitrile Raw materials
- quinoline-3-carbonitrile 1-oxide
- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
- 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI)
- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine
- 2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-3-carbonitrile Preparation Products
2-Chloroquinoline-3-carbonitrile Suppliers
2-Chloroquinoline-3-carbonitrile Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-Chloroquinoline-3-carbonitrile
Professional Introduction to 2-Chloroquinoline-3-carbonitrile (CAS No. 95104-21-5)
2-Chloroquinoline-3-carbonitrile, with the chemical formula C9H4ClN3, is a significant intermediate in the field of pharmaceutical and chemical research. This compound, identified by its unique CAS number 95104-21-5, has garnered considerable attention due to its versatile applications in synthesizing various bioactive molecules. The structural features of 2-Chloroquinoline-3-carbonitrile, particularly the presence of a chloro and nitrile substituent on the quinoline backbone, make it a valuable scaffold for developing novel therapeutic agents.
The quinoline core is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, and anticancer properties. The introduction of a chloro group at the 2-position and a nitrile group at the 3-position enhances the reactivity and functionality of the molecule, enabling further derivatization into more complex structures. This flexibility has made 2-Chloroquinoline-3-carbonitrile a preferred building block in the synthesis of small-molecule drugs targeting various diseases.
In recent years, there has been a surge in research focused on developing inhibitors of kinases and other enzymes involved in cancer progression. 2-Chloroquinoline-3-carbonitrile has been explored as a precursor in the synthesis of kinase inhibitors due to its ability to form hydrogen bonds and π-stacking interactions with biological targets. Several studies have demonstrated its potential in disrupting protein-protein interactions essential for tumor growth and survival. For instance, derivatives of 2-Chloroquinoline-3-carbonitrile have shown promising activity against tyrosine kinases, which are critical in signal transduction pathways associated with cancer.
The nitrile group in 2-Chloroquinoline-3-carbonitrile also plays a crucial role in its reactivity. Nitriles can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amides, or cycloaddition reactions, providing multiple avenues for structural diversification. This chemical versatility has allowed researchers to design libraries of compounds for high-throughput screening, accelerating the discovery of novel drug candidates.
Moreover, the chloro substituent at the 2-position enhances the lipophilicity of the molecule, improving its membrane permeability—a crucial factor for drug absorption and distribution. This feature has been leveraged in designing prodrugs and formulations that enhance bioavailability. Recent advances in computational chemistry have further facilitated the optimization of 2-Chloroquinoline-3-carbonitrile-based compounds by predicting their binding modes to biological targets and identifying key structural modifications that enhance potency and selectivity.
The synthesis of 2-Chloroquinoline-3-carbonitrile typically involves multi-step organic reactions starting from readily available quinoline derivatives. The chlorination at the 2-position can be achieved using reagents such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). Subsequent cyanation is often performed using copper(I) cyanide (CuCN) or potassium cyanide (KCN) under controlled conditions to prevent unwanted side reactions. These synthetic routes have been refined over time to maximize yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations.
In clinical research, derivatives of 2-Chloroquinoline-3-carbonitrile are being evaluated for their potential therapeutic effects in treating infectious diseases and cancers. For example, modifications to the quinoline core have led to the development of novel antimalarial agents that exhibit improved efficacy against drug-resistant strains of Plasmodium falciparum. Additionally, preclinical studies have shown that certain derivatives inhibit the growth of triple-negative breast cancer cells by targeting specific signaling pathways involved in tumor proliferation.
The growing interest in green chemistry has also influenced the synthesis of 2-Chloroquinoline-3-carbonitrile. Researchers are exploring solvent-free reactions, catalytic methods, and microwave-assisted synthesis to reduce waste and energy consumption. These sustainable approaches align with global efforts to minimize the environmental impact of pharmaceutical manufacturing while maintaining high standards of product quality.
The future prospects for CAS No. 95104-21-5, or more accurately referred as CAS number 95104-21-5 refers specifically to , is exciting given its broad applicability across multiple therapeutic areas. As our understanding of disease mechanisms advances, so too will our ability to design targeted therapies based on frameworks like . Collaborative efforts between academia and industry will be crucial in translating these discoveries into safe and effective treatments for patients worldwide.
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